molecular formula C40H51N5O5 B1673905 L 687908 CAS No. 132565-33-4

L 687908

Cat. No.: B1673905
CAS No.: 132565-33-4
M. Wt: 681.9 g/mol
InChI Key: XETIIHXJGVJJAT-NODMNJIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 687908: is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl group, a benzimidazole moiety, and a carbamate functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L 687908 involves multiple steps, including the formation of the benzimidazole ring, the introduction of the tert-butyl group, and the coupling of various intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L 687908 involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carbamate group can also participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
  • tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate

Uniqueness

The uniqueness of L 687908 lies in its complex structure, which combines multiple functional groups and stereocenters

Properties

CAS No.

132565-33-4

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

IUPAC Name

tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate

InChI

InChI=1S/C40H51N5O5/c1-6-27(2)36(38(48)41-26-35-42-31-22-13-14-23-32(31)43-35)45-37(47)30(21-15-20-28-16-9-7-10-17-28)25-34(46)33(24-29-18-11-8-12-19-29)44-39(49)50-40(3,4)5/h7-20,22-23,27,30,33-34,36,46H,6,21,24-26H2,1-5H3,(H,41,48)(H,42,43)(H,44,49)(H,45,47)/b20-15+/t27?,30-,33+,34+,36?/m1/s1

InChI Key

XETIIHXJGVJJAT-NODMNJIGSA-N

SMILES

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@H](C/C=C/C3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 687908;  L-687908;  L687908;  L-687,908;  L 687,908;  L687,908; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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